

Physical and chemical properties of Diniconazole formulations

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Compound of Interest

Compound Name: *Diniconazole*

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An In-depth Technical Guide on the Physical and Chemical Properties of **Diniconazole** Formulations

Introduction

Diniconazole is a broad-spectrum systemic fungicide belonging to the triazole chemical class, renowned for its efficacy against a wide range of fungal pathogens in agricultural and horticultural applications.[1][2][3] It operates through a specific mode of action, inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1][4] Commercially, **Diniconazole** is available in various formulations, including wettable powders (WP), emulsifiable concentrates (EC), and water-dispersible granules.[4][5]

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Diniconazole**. It includes detailed experimental protocols for its analysis and efficacy determination, targeting researchers, scientists, and professionals in drug development and crop protection. The information is presented to facilitate comparative analysis and support further research and formulation development.

Chemical Identity and Structure

Diniconazole is a synthetic compound that does not occur naturally.[2] Its structure features a 1,2,4-triazole ring and a dichlorophenyl group, which contribute to its stability and biological activity.[2] The molecule exhibits both geometrical isomerism (E/Z configurations) and

stereoisomerism (R/S enantiomers), resulting in four distinct stereoisomers.^[5] The R-enantiomer, known as **Diniconazole-M**, is the more active form.^{[6][7]}

Identifier	Value	Reference
Chemical Name	(E)-(RS)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol	^{[7][8]}
CAS Number	83657-24-3	^{[1][2][8]}
Molecular Formula	C ₁₅ H ₁₇ Cl ₂ N ₃ O	^{[1][2][9]}
Molecular Weight	326.2 g/mol	^{[1][9][10]}
Synonyms	Rac-diniconazole, S-3308, Spotless, Sumi-eight	^{[1][2][8]}

Physical Properties

Diniconazole is a white to off-white crystalline solid at room temperature.^{[2][11]} Its physical characteristics are critical for formulation design and application methods.

Table of General Physical Properties:

Property	Value	Reference
Appearance	White to off-white crystalline powder/solid	[2][11]
Melting Point	134 - 156 °C	[8][12]
Boiling Point	501.1 °C (at 760 mmHg)	[11][13]
Density	1.27 - 1.326 g/cm ³ (at 20-23 °C)	[8][9][13]
Vapor Pressure	2.93 x 10 ⁻³ Pa (at 20 °C)	[12]
Flash Point	150 - 256.8 °C	[11][13]
pKa (Predicted)	12.89 ± 0.20	[2][12]

Table of Solubility Properties:

Solvent	Solubility	Temperature	Reference
Water	4 mg/L	25 °C	[2][8][11]
DMSO	≥58.4 mg/mL; 100 mg/mL (with sonication)	-	[14][15]
Methanol	95 g/kg	25 °C	[8]
119 g/L	20 °C	[5]	
Acetone	120 g/L	20 °C	[5]
Ethanol	≥24.9 mg/mL (with sonication)	-	[15]
Hexane	700 mg/kg	25 °C	[8]
Xylene	14 g/L	20 °C	[5]

Chemical Properties and Stability

Diniconazole's triazole structure imparts considerable stability. However, it is subject to degradation under certain environmental conditions.

- **Persistence:** It is generally persistent in soil and water systems.[\[5\]](#) The aerobic soil half-life is estimated to be between 30 and 60 days.[\[4\]](#) In one study on radishes, the biological half-life was found to be 6.2 days for both the leaf and root.[\[16\]](#)
- **Storage Stability:** When stored in a freezer at temperatures below -20 °C, **Diniconazole** residues in prepared samples were stable for at least 150 days, with recovery rates between 80-110%.[\[16\]](#)
- **Photodegradation:** Photodegradation is a significant pathway for the transformation of **Diniconazole** in the environment.[\[17\]](#) Under irradiation, it can undergo geometrical isomerization and other reactions.[\[17\]](#)

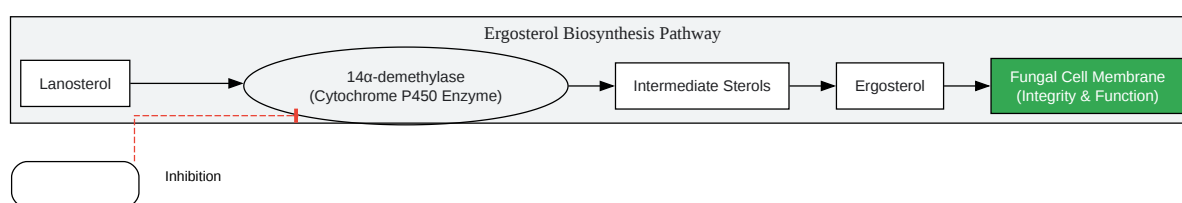
Formulations

To facilitate application and enhance bioavailability, **Diniconazole** is offered in several formulations.

- **Wettable Powder (WP):** A common formulation is the 12.5% WP, which is mixed with water to form a suspension for spraying.[\[4\]](#)
- **Emulsifiable Concentrate (EC):** These formulations contain the active ingredient dissolved in a solvent with an emulsifier.[\[5\]](#)[\[18\]](#)
- **Water Dispersible Granules (WDG):** These are granular formulations that readily disperse in water.[\[5\]](#)
- **Microemulsion (ME):** A 5% ME formulation is also available.[\[8\]](#)
- **Advanced Formulations:** Research into novel delivery systems includes the development of water-dispersible nanofibers.[\[19\]](#) These are created by forming an inclusion complex of **Diniconazole** with hydroxypropyl- γ -cyclodextrin, which significantly increases water solubility (by 7.5 times) and enhances antifungal performance.[\[19\]](#)

Mechanism of Action

Diniconazole's primary fungicidal activity stems from its role as a sterol demethylation inhibitor (DMI).[4][5] It specifically targets and inhibits the cytochrome P450 enzyme 14 α -demethylase, which is essential for the conversion of lanosterol to ergosterol in fungi.[1] Ergosterol is a critical structural component of the fungal cell membrane. By disrupting its synthesis, **Diniconazole** compromises membrane integrity, leading to abnormal fungal growth and eventual cell death.[1][2]



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Caption: Mechanism of action of **Diniconazole**, inhibiting the 14 α -demethylase enzyme.

Experimental Protocols

Protocol 6.1: Quantification of Diniconazole Residues by LC-MS/MS

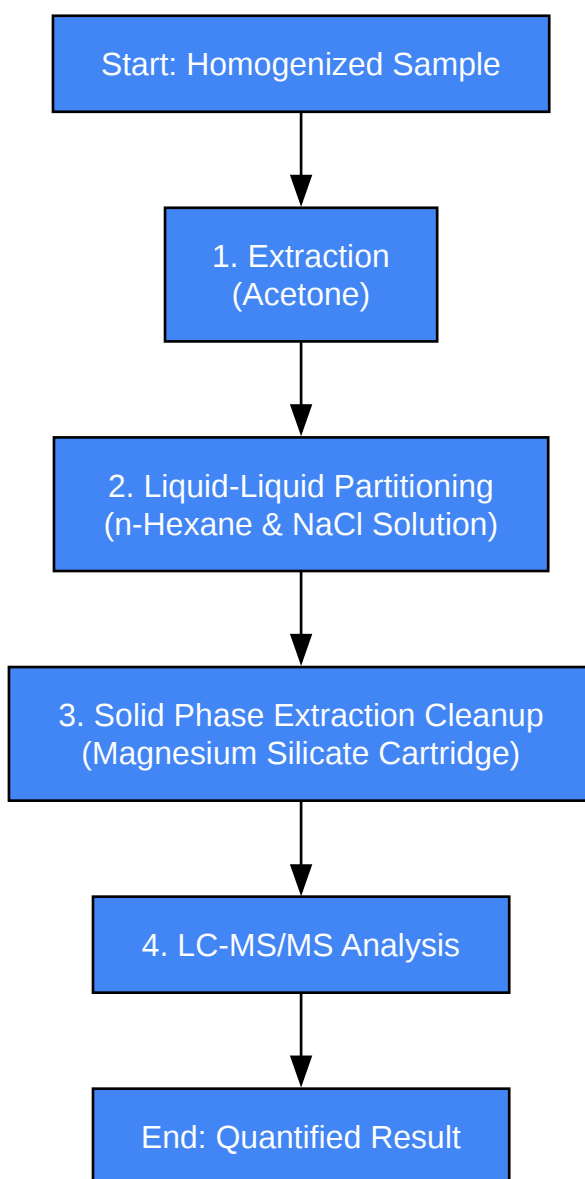
This protocol outlines a method for the extraction, clean-up, and quantification of **Diniconazole** from agricultural products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is adapted from established procedures for residue analysis.[20][21]

Methodology:

- Sample Extraction:
 - Weigh 10-20 g of a homogenized sample (e.g., fruits, vegetables) into a centrifuge tube.

- For samples with low water content (e.g., grains), add 20 mL of water and let stand for 30 minutes.
- Add 100 mL of acetone, homogenize at high speed for 2-3 minutes, and filter with suction.
- Re-extract the residue on the filter paper with 50 mL of acetone, homogenize, and filter again.
- Combine the filtrates and concentrate to approximately 15 mL at a temperature below 40°C.
- Liquid-Liquid Partitioning:
 - Add 100 mL of a 10% w/v sodium chloride solution to the concentrated extract.
 - Perform extraction twice with 100 mL and 50 mL of n-hexane, shaking vigorously.
 - Combine the n-hexane layers, dehydrate with anhydrous sodium sulfate, and filter.
 - Concentrate the filtrate at below 40°C to near dryness.
- Clean-up (Solid Phase Extraction):
 - Dissolve the residue in 10 mL of n-hexane.
 - Condition a synthetic magnesium silicate cartridge (1,000 mg) with 20 mL of n-hexane.
 - Load the sample extract onto the cartridge.
 - Wash the cartridge with 20 mL of n-hexane to remove interfering substances.
 - Elute **Diniconazole** with 10 mL of an acetone/n-hexane (2:3, v/v) mixture.
 - Concentrate the eluate at below 40°C to dryness.
- Quantification:
 - Dissolve the final residue in a known volume (e.g., 2-4 mL) of acetonitrile/water (1:1, v/v).

- Inject an aliquot into the LC-MS/MS system.
- Prepare matrix-matched calibration standards of **Diniconazole** and create a calibration curve.
- Quantify the concentration of **Diniconazole** in the sample by comparing its peak area or height to the calibration curve.



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Caption: General workflow for **Diniconazole** residue analysis using LC-MS/MS.

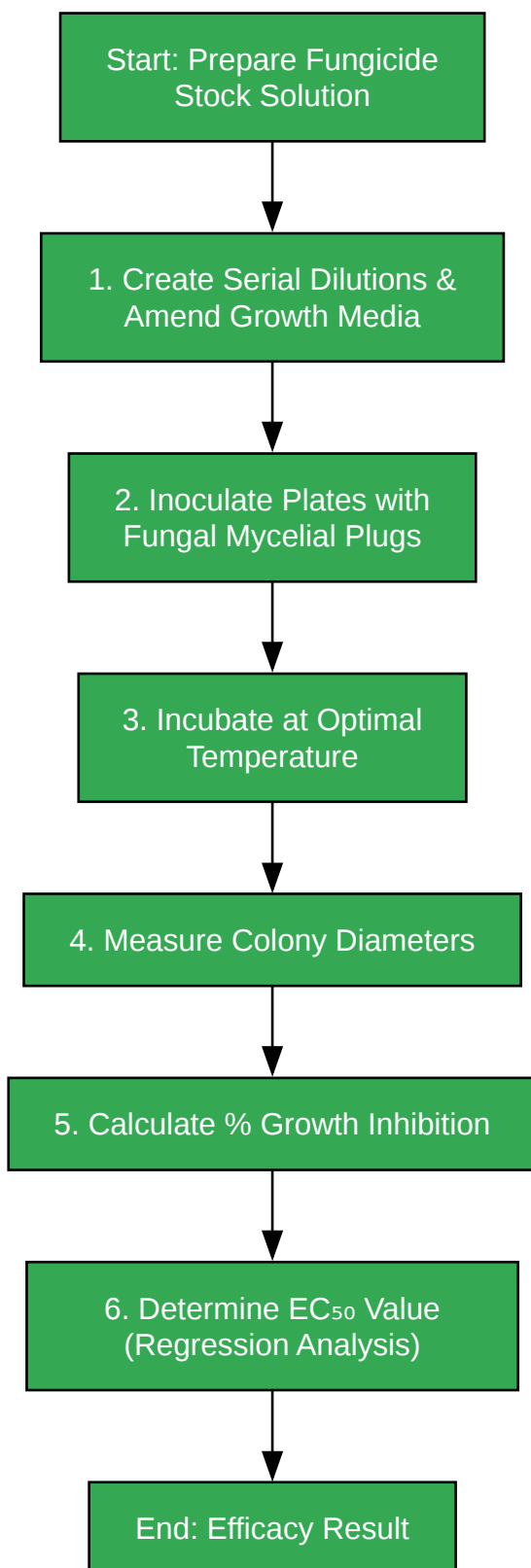
Protocol 6.2: Determination of Fungicidal Efficacy (EC₅₀)

This protocol describes an in-vitro assay to determine the half-maximal effective concentration (EC₅₀) of **Diniconazole** against a target fungal pathogen by measuring the inhibition of mycelial growth.[\[22\]](#)[\[23\]](#)

Methodology:

- Preparation of Fungicide Stock Solution:
 - Prepare a stock solution of **Diniconazole** (e.g., 1000 mg/L) in a suitable solvent like DMSO or methanol.
- Preparation of Fungicide-Amended Media:
 - Prepare a suitable growth medium (e.g., Potato Dextrose Agar, PDA). Autoclave and cool to 50-55°C.
 - Create a serial dilution of the **Diniconazole** stock solution.
 - Add appropriate volumes of each dilution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also prepare a control plate with no fungicide.
 - Pour the amended media into sterile Petri dishes.
- Inoculation and Incubation:
 - Take mycelial plugs (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus.
 - Place one plug in the center of each Petri dish (both control and fungicide-amended).
 - Incubate the plates at the optimal temperature for the fungus (e.g., 20-25°C) in the dark.
- Data Collection and Analysis:

- Measure the colony diameter (in two perpendicular directions) daily or after a set incubation period (e.g., 4-7 days), once the control colony has reached a suitable size.
- Calculate the average colony diameter for each concentration.
- Determine the percentage of growth inhibition for each concentration relative to the control using the formula:
 - $\% \text{ Inhibition} = [(\text{Diameter_control} - \text{Diameter_treatment}) / \text{Diameter_control}] * 100$
- Plot the percentage inhibition against the logarithm of the fungicide concentration.
- Use probit analysis or non-linear regression to calculate the EC₅₀ value, which is the concentration that causes 50% inhibition of mycelial growth.



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Caption: Experimental workflow for determining the EC₅₀ value of **Diniconazole**.

Protocol 6.3: UV-Visible Spectrophotometric Analysis

This protocol provides a general method for the spectrophotometric determination of a triazole fungicide, which can be adapted for **Diniconazole** formulations. This is useful for quantifying the active ingredient in a formulation. The protocol is based on a method developed for a similar compound, difenoconazole.[\[24\]](#)

Methodology:

- Instrument and Reagents:
 - Instrument: A dual-beam UV-Visible spectrophotometer.
 - Reagents: Analytical grade methanol, **Diniconazole** reference standard.
- Preparation of Standard Stock Solution:
 - Accurately weigh a precise amount of **Diniconazole** reference standard (e.g., 10 mg).
 - Dissolve it in methanol in a 100 mL volumetric flask and make up to the mark to obtain a stock solution (e.g., 100 µg/mL).
- Preparation of Calibration Curve:
 - Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations across a suitable range (e.g., 1, 2, 5, 10, 15, 20 µg/mL).
 - Scan each standard solution across the UV-Vis spectrum (e.g., 200-400 nm) against a methanol blank to determine the wavelength of maximum absorbance (λ_{max}).
 - Measure the absorbance of each standard solution at the determined λ_{max} .
 - Plot a calibration curve of absorbance versus concentration. The relationship should be linear and adhere to the Beer-Lambert law.
- Analysis of a Formulation Sample:

- Accurately weigh an amount of the **Diniconazole** formulation (e.g., a wettable powder) calculated to contain a known amount of the active ingredient.
- Dissolve the sample in methanol, using sonication if necessary to ensure complete dissolution.
- Filter the solution to remove any insoluble excipients.
- Dilute the filtered solution with methanol to bring the concentration within the range of the calibration curve.
- Measure the absorbance of the sample solution at λ_{max} .
- Calculate the concentration of **Diniconazole** in the sample using the linear regression equation from the calibration curve.

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